molecular formula C17H28BrNO2S B14451229 N-(10-Bromodecyl)-4-methylbenzene-1-sulfonamide CAS No. 79130-36-2

N-(10-Bromodecyl)-4-methylbenzene-1-sulfonamide

Cat. No.: B14451229
CAS No.: 79130-36-2
M. Wt: 390.4 g/mol
InChI Key: RBOVGKCBXSEOAE-UHFFFAOYSA-N
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Description

N-(10-Bromodecyl)-4-methylbenzene-1-sulfonamide is a chemical compound with the molecular formula C17H28BrNO2S It is known for its unique structure, which includes a bromodecyl chain attached to a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(10-Bromodecyl)-4-methylbenzene-1-sulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 10-bromodecan-1-amine. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the sulfonamide bond. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(10-Bromodecyl)-4-methylbenzene-1-sulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromodecyl chain can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, leading to the formation of different products.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) at elevated temperatures.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products Formed

    Substitution Reactions: Products include azido or thiocyanato derivatives of the original compound.

    Oxidation and Reduction Reactions: Products vary depending on the specific reagents and conditions used.

    Hydrolysis: Hydrolysis leads to the formation of the corresponding sulfonic acid and amine.

Scientific Research Applications

N-(10-Bromodecyl)-4-methylbenzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of biological processes, particularly those involving sulfonamide groups.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(10-Bromodecyl)-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The bromodecyl chain allows the compound to interact with hydrophobic regions of proteins or membranes, while the sulfonamide group can form hydrogen bonds with specific amino acid residues. This dual interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(10-Bromodecyl)phthalimide
  • (10-Bromodecyl)benzene
  • N-(10-Bromodecyl)-4-methylbenzenesulfonamide

Uniqueness

N-(10-Bromodecyl)-4-methylbenzene-1-sulfonamide is unique due to its specific combination of a bromodecyl chain and a sulfonamide group. This combination allows it to interact with a wide range of molecular targets, making it a versatile compound in various fields of research.

Properties

CAS No.

79130-36-2

Molecular Formula

C17H28BrNO2S

Molecular Weight

390.4 g/mol

IUPAC Name

N-(10-bromodecyl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C17H28BrNO2S/c1-16-10-12-17(13-11-16)22(20,21)19-15-9-7-5-3-2-4-6-8-14-18/h10-13,19H,2-9,14-15H2,1H3

InChI Key

RBOVGKCBXSEOAE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCCCCCCCCCBr

Origin of Product

United States

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